molecular formula C12H12N2O B6431555 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1793864-23-9

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6431555
CAS No.: 1793864-23-9
M. Wt: 200.24 g/mol
InChI Key: DIKLZNPTISSHJX-UHFFFAOYSA-N
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Description

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with a benzyl group at the third position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids . For example, the reaction can be performed using a Ziegler–Natta catalyst system with titanium tetrachloride and magnesium chloride in methanol .

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be optimized for large-scale production by employing solvent-free conditions and recyclable catalysts. For instance, the use of Montmorillonite-KSF as a heterogeneous catalyst has been reported to provide high yields and short reaction times under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products

    Oxidation: Pyrimidinones

    Reduction: Dihydropyrimidines

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a calcium channel blocker, which contributes to its antihypertensive and anti-inflammatory effects . Additionally, it can inhibit certain enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other dihydropyrimidinones, such as:

Properties

IUPAC Name

3-benzyl-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKLZNPTISSHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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